molecular formula C13H23N3O2 B7143269 N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide

N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide

Cat. No.: B7143269
M. Wt: 253.34 g/mol
InChI Key: ZFEXJQGSCZAJPT-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-3-14-11(17)10-15-6-8-16(9-7-15)12(18)13(2)4-5-13/h3-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEXJQGSCZAJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCN(CC1)C(=O)C2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-ethylated piperazine derivatives.

Scientific Research Applications

N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]acetamide is unique due to the presence of the cyclopropanecarbonyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound in medicinal chemistry for the development of drugs with specific target profiles.

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